![molecular formula C21H24N2OS B4112571 2-(3-phenyl-1-adamantyl)-N-1,3-thiazol-2-ylacetamide](/img/structure/B4112571.png)
2-(3-phenyl-1-adamantyl)-N-1,3-thiazol-2-ylacetamide
Übersicht
Beschreibung
2-(3-phenyl-1-adamantyl)-N-1,3-thiazol-2-ylacetamide, also known as PTTA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. PTTA belongs to the class of adamantane derivatives and is a thiazole-based compound.
Wirkmechanismus
The mechanism of action of 2-(3-phenyl-1-adamantyl)-N-1,3-thiazol-2-ylacetamide is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes and proteins that are involved in various cellular processes. 2-(3-phenyl-1-adamantyl)-N-1,3-thiazol-2-ylacetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in regulating gene expression. HDACs have been implicated in various diseases, including cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
2-(3-phenyl-1-adamantyl)-N-1,3-thiazol-2-ylacetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the aggregation of amyloid-beta and alpha-synuclein, and inhibit the activity of HDACs. 2-(3-phenyl-1-adamantyl)-N-1,3-thiazol-2-ylacetamide has also been shown to have anti-inflammatory effects and can reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(3-phenyl-1-adamantyl)-N-1,3-thiazol-2-ylacetamide is its potential as a therapeutic agent for various diseases. It has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. However, one of the limitations of 2-(3-phenyl-1-adamantyl)-N-1,3-thiazol-2-ylacetamide is its complex synthesis process, which can make it challenging to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on 2-(3-phenyl-1-adamantyl)-N-1,3-thiazol-2-ylacetamide. One area of research is to further investigate its potential as an anticancer agent and its efficacy in clinical trials. Another area of research is to investigate its potential as a therapeutic agent for neurodegenerative diseases. Additionally, research can be conducted to optimize the synthesis process of 2-(3-phenyl-1-adamantyl)-N-1,3-thiazol-2-ylacetamide and develop more efficient methods for producing it in large quantities.
Conclusion:
In conclusion, 2-(3-phenyl-1-adamantyl)-N-1,3-thiazol-2-ylacetamide is a chemical compound that has shown potential in various scientific research applications. It has shown promising results as an anticancer agent and a therapeutic agent for neurodegenerative diseases. Its mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes and proteins. 2-(3-phenyl-1-adamantyl)-N-1,3-thiazol-2-ylacetamide has various biochemical and physiological effects, including inducing apoptosis, inhibiting protein aggregation, and reducing oxidative stress. While 2-(3-phenyl-1-adamantyl)-N-1,3-thiazol-2-ylacetamide has several advantages, such as its potential as a therapeutic agent, it also has limitations, such as its complex synthesis process. However, further research on 2-(3-phenyl-1-adamantyl)-N-1,3-thiazol-2-ylacetamide can lead to the development of more efficient methods for producing it and potential therapeutic benefits.
Wissenschaftliche Forschungsanwendungen
2-(3-phenyl-1-adamantyl)-N-1,3-thiazol-2-ylacetamide has shown potential in various scientific research applications. One of the significant areas of research is its potential as an anticancer agent. Studies have shown that 2-(3-phenyl-1-adamantyl)-N-1,3-thiazol-2-ylacetamide can inhibit the growth of cancer cells by inducing apoptosis, which is the programmed death of cells. 2-(3-phenyl-1-adamantyl)-N-1,3-thiazol-2-ylacetamide has also shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are proteins that are associated with these diseases.
Eigenschaften
IUPAC Name |
2-(3-phenyl-1-adamantyl)-N-(1,3-thiazol-2-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2OS/c24-18(23-19-22-6-7-25-19)13-20-9-15-8-16(10-20)12-21(11-15,14-20)17-4-2-1-3-5-17/h1-7,15-16H,8-14H2,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOJNJBMUDGINL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=CC=C4)CC(=O)NC5=NC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-phenyl-1-adamantyl)-N-1,3-thiazol-2-ylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.